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Introduction
Atamestane, a selective and irreversible steroidal aromatase inhibitor, has been a subject of

investigation for the management of benign prostatic hyperplasia (BPH). The rationale for its

use stems from the understanding that estrogens, in addition to androgens, play a role in the

pathogenesis of BPH, particularly in the proliferation of the prostatic stroma.[1][2][3]

Atamestane acts by blocking the aromatase enzyme, which is responsible for converting

androgens to estrogens, thereby reducing intraprostatic estrogen concentrations.[4] This

document provides detailed application notes and protocols based on preclinical and clinical

research involving Atamestane for BPH.

Mechanism of Action
Atamestane is a competitive, irreversible inhibitor of aromatase (cytochrome P450 19A1), the

enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion

of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol,

respectively). By irreversibly binding to and inactivating aromatase, Atamestane leads to a

significant reduction in circulating and tissue levels of estrogens.[1][4] This reduction in

estrogenic stimulation of the prostate stroma is the primary mechanism through which

Atamestane was hypothesized to alleviate BPH.[3] However, a notable consequence of this
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action is an inhibition of the estrogen-related negative feedback on the hypothalamic-pituitary-

gonadal axis, which can lead to a counter-regulatory increase in gonadotropin secretion and,

consequently, elevated androgen levels.[2][4]
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Caption: Mechanism of action of Atamestane in the context of BPH.
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Data Presentation
Preclinical Data
Animal studies, primarily in dogs and monkeys, have demonstrated the efficacy of Atamestane
in inhibiting estrogen-induced prostatic stromal hyperplasia.[1][2]

Clinical Trial Data
Two key double-blind, placebo-controlled, randomized clinical trials have evaluated the efficacy

of Atamestane in patients with BPH. The quantitative outcomes of these studies are

summarized below.

Table 1: Effects of Atamestane on Serum Hormone Levels
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Treatme
nt
Group

N
Duratio
n

Estradio
l
Change

Estrone
Change

Testost
erone
Change

Dihydro
testoste
rone
(DHT)
Change

Referen
ce

Placebo ~80 48 weeks

No

significan

t change

No

significan

t change

No

significan

t change

No

significan

t change

[Gingell

et al.,

1995]

Atamesta

ne (400

mg/day)

~80 48 weeks
~40%

decrease

~60%

decrease

>40%

increase

~30%

increase

[Gingell

et al.,

1995]

Placebo 97 48 weeks

No

significan

t change

No

significan

t change

No

significan

t change

No

significan

t change

[Radlmai

er et al.,

1996]

Atamesta

ne (100

mg/day)

98 48 weeks

Significa

nt

decrease

Significa

nt

decrease

Slight

increase

Slight

increase

[Radlmai

er et al.,

1996]

Atamesta

ne (300

mg/day)

97 48 weeks

Significa

nt

decrease

Significa

nt

decrease

Dose-

depende

nt

increase

Dose-

depende

nt

increase

[Radlmai

er et al.,

1996]

Note: Specific mean values and standard deviations were not available in the summarized

search results.

Table 2: Clinical Efficacy of Atamestane in BPH
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e
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significant

change
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significant
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[Gingell et

al., 1995]

Atamestan

e (400
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~80 48 weeks

Improveme

nt, not

significantl

y different

from

placebo

No

significant

change

No

significant

change

[Gingell et

al., 1995]

Placebo 97 48 weeks
Improveme

nt

Not

reported

Not

reported

[Radlmaier

et al.,

1996]

Atamestan

e (100

mg/day)

98 48 weeks

Improveme

nt, not
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placebo

Not

reported

Not

reported

[Radlmaier

et al.,

1996]

Atamestan

e (300

mg/day)

97 48 weeks

Improveme

nt, not

significantl

y different

from

placebo

Not

reported

Not

reported

[Radlmaier

et al.,

1996]
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Note: The studies concluded that the reduction in estrogen concentration by Atamestane had

no significant effect on clinically established BPH, possibly due to the counter-regulatory

increase in androgens.[4][5]

Experimental Protocols
In Vivo Model: Androstenedione-Induced BPH in Dogs
This model is used to study the effects of compounds on hormonally-induced prostatic

hyperplasia, particularly the stromal component.

Objective: To induce BPH in a canine model to test the efficacy of Atamestane.

Materials:

Adult male beagle dogs

Androstenedione

Atamestane

Vehicle for injections (e.g., sesame oil)

Anesthetic agents

Equipment for ultrasound imaging

Surgical instruments for castration (optional, depending on study design)

Materials for tissue collection and processing (formalin, paraffin, etc.)

Equipment for hormone level analysis (e.g., ELISA kits)

Protocol:

Animal Selection and Acclimatization: Select healthy adult male beagle dogs and allow them

to acclimatize to the housing conditions for at least two weeks.

Baseline Measurements:
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Collect blood samples to determine baseline serum levels of testosterone, DHT, estradiol,

and estrone.

Measure prostate volume using transrectal ultrasonography.

Perform a baseline clinical assessment.

Induction of BPH:

Administer androstenedione to the dogs. The dosage and route of administration may

vary, but a common approach is daily subcutaneous or intramuscular injections.

The duration of androstenedione treatment is typically several weeks to months to induce

significant prostatic growth.

Treatment with Atamestane:

Divide the dogs into treatment groups: vehicle control, androstenedione only,

androstenedione + Atamestane.

Administer Atamestane orally or by injection at the desired dose.

The treatment period usually runs concurrently with the latter part of the BPH induction

phase.

Monitoring and Endpoint Analysis:

Throughout the study, monitor the animals for any adverse effects.

Periodically (e.g., monthly), repeat the measurements of prostate volume and serum

hormone levels.

At the end of the study, euthanize the animals and collect the prostate tissue.

Perform histopathological analysis of the prostate to assess glandular and stromal

hyperplasia.

Immunohistochemistry for markers such as estrogen receptors can also be performed.
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Caption: Experimental workflow for the canine BPH model.

Clinical Trial Protocol for Atamestane in BPH
This protocol outlines the key elements of a clinical trial to evaluate the efficacy and safety of

Atamestane in patients with BPH.

Objective: To assess the efficacy and safety of Atamestane in reducing symptoms and

objective measures of BPH.

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
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Participant Population:

Inclusion Criteria:

Male patients aged 50 years or older.

Clinical diagnosis of BPH.

Moderate to severe lower urinary tract symptoms (LUTS), as defined by a Boyarsky

symptom score > 8 or an International Prostate Symptom Score (IPSS) > 13.

Prostate volume ≥ 30 cm³.

Maximum urinary flow rate (Qmax) < 15 mL/s.

Exclusion Criteria:

History of prostate cancer or elevated PSA suspicious for cancer.

Previous prostate surgery.

Use of other medications for BPH.

Conditions that could confound the assessment of BPH symptoms.

Treatment:

Treatment Arms:

Placebo, once daily.

Atamestane (e.g., 100 mg or 300 mg), once daily.

Duration: 48 weeks.

Assessments:

Screening and Baseline:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1683762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Medical history and physical examination, including digital rectal examination (DRE).

Symptom assessment using the Boyarsky symptom score or IPSS.

Measurement of prostate volume by transrectal ultrasound.

Uroflowmetry to determine Qmax.

Blood sampling for serum PSA, testosterone, DHT, estradiol, and estrone levels.

Follow-up Visits (e.g., at weeks 12, 24, 36, and 48):

Repeat all baseline assessments.

Monitor for adverse events.

Endpoints:

Primary Efficacy Endpoints:

Change from baseline in total Boyarsky symptom score or IPSS.

Secondary Efficacy Endpoints:

Change from baseline in prostate volume.

Change from baseline in Qmax.

Changes in serum hormone levels.

Safety Endpoints:

Incidence and severity of adverse events.

Changes in laboratory safety parameters.

Statistical Analysis:
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The primary analysis will be a comparison of the change from baseline in the primary

endpoint between the Atamestane and placebo groups using an analysis of covariance

(ANCOVA) model, with baseline value as a covariate.

Secondary endpoints will be analyzed similarly.

Patient Population
(BPH with moderate-severe LUTS)

Randomization

Placebo Group Atamestane Group

48-Week Treatment
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(Symptom Score, Prostate Volume, Qmax, Hormones)

Efficacy Analysis Safety Analysis

Click to download full resolution via product page

Caption: Logical flow of a clinical trial for Atamestane in BPH.

Conclusion
Atamestane has been shown to be a potent aromatase inhibitor that effectively reduces

estrogen levels in both preclinical models and human subjects. However, its clinical efficacy in
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the treatment of established BPH has not been demonstrated, likely due to a counter-

regulatory increase in androgens that may negate the benefits of estrogen suppression. The

provided protocols offer a framework for the continued investigation of aromatase inhibitors and

the role of estrogens in BPH, which may inform the development of novel therapeutic

strategies, potentially in combination with androgen-suppressing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor
atamestane in patients with benign prostatic hyperplasia not requiring operation. The
Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a
double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-
inhibitor atamestane. Atamestane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Canine prostate models in preclinical studies of minimally invasive interventions: part II,
benign prostatic hyperplasia models - PMC [pmc.ncbi.nlm.nih.gov]

4. Atamestane: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A
short review - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Clinical and experimental studies of benign prostatic hyperplasia - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of Atamestane in Benign Prostatic
Hyperplasia Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1683762#application-of-atamestane-in-
benign-prostatic-hyperplasia-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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